molecular formula C12H22F2N4 B11743190 [3-(diethylamino)propyl]({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine

[3-(diethylamino)propyl]({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11743190
M. Wt: 260.33 g/mol
InChI Key: HWLQORNBFNCYTG-UHFFFAOYSA-N
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Description

3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a diethylamino group attached to a propyl chain, which is further connected to a pyrazolylmethyl group substituted with a difluoromethyl moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group. The diethylamino propyl chain is then attached through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the difluoromethyl group or the pyrazole ring, leading to different reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the diethylamino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential pharmacological applications include the development of new therapeutic agents targeting specific receptors or enzymes.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoromethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine
  • 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine
  • 3-(diethylamino)propyl-1H-imidazol-5-yl]methyl})amine

Uniqueness

Compared to similar compounds, 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine exhibits unique properties due to the specific combination of functional groups. The presence of the difluoromethyl group enhances its stability and lipophilicity, while the pyrazole ring contributes to its aromaticity and potential for π-π interactions. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H22F2N4

Molecular Weight

260.33 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C12H22F2N4/c1-3-17(4-2)9-5-7-15-10-11-6-8-16-18(11)12(13)14/h6,8,12,15H,3-5,7,9-10H2,1-2H3

InChI Key

HWLQORNBFNCYTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CC=NN1C(F)F

Origin of Product

United States

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